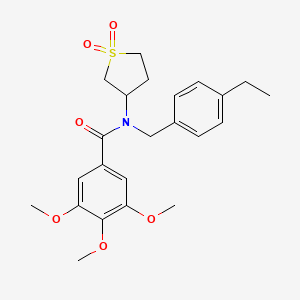![molecular formula C18H21N7 B11603118 N,N-diethyl-4-{(E)-[2-(1-phenyl-1H-tetrazol-5-yl)hydrazinylidene]methyl}aniline](/img/structure/B11603118.png)
N,N-diethyl-4-{(E)-[2-(1-phenyl-1H-tetrazol-5-yl)hydrazinylidene]methyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It falls within the class of opioid analgesics and has been monitored by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) as a new psychoactive substance since 2019 .
- Isotonitazene has gained attention due to its potent analgesic properties and potential for misuse.
N,N-diethyl-4-{(E)-[2-(1-phenyl-1H-tetrazol-5-yl)hydrazinylidene]methyl}aniline: , is a synthetic compound.
Preparation Methods
- The synthetic routes to isotonitazene involve the condensation of N,N-diethyl-4-aminobenzaldehyde with 1-phenyl-1H-tetrazol-5-amine .
- Industrial production methods are not widely documented, but laboratory-scale synthesis typically employs reagents such as acetic acid , sodium acetate , and acetic anhydride under reflux conditions .
Chemical Reactions Analysis
- Isotonitazene can undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include hydrogen peroxide , sodium borohydride , and acids .
- Major products formed from these reactions include derivatives of the parent compound.
Scientific Research Applications
- In chemistry , isotonitazene serves as a model compound for studying opioid receptor interactions and ligand-receptor binding.
- In biology , it aids in understanding opioid receptor signaling pathways and their impact on cellular processes.
- In medicine , research focuses on its analgesic properties and potential therapeutic applications.
- In industry , isotonitazene may have applications in pharmaceutical development.
Mechanism of Action
- Isotonitazene exerts its effects primarily through binding to opioid receptors (e.g., μ-opioid receptors).
- Activation of these receptors modulates pain perception, respiratory depression, and other physiological responses.
- The exact molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- Isotonitazene’s uniqueness lies in its structural features, combining a tetrazole ring with an aniline moiety.
- Similar compounds include other synthetic opioids, such as fentanyl derivatives and carfentanil .
Properties
Molecular Formula |
C18H21N7 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1-phenyltetrazol-5-amine |
InChI |
InChI=1S/C18H21N7/c1-3-24(4-2)16-12-10-15(11-13-16)14-19-20-18-21-22-23-25(18)17-8-6-5-7-9-17/h5-14H,3-4H2,1-2H3,(H,20,21,23)/b19-14+ |
InChI Key |
VYMSQFMLRIREAP-XMHGGMMESA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-fluoro-4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11603042.png)
![5-(4-ethylphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11603048.png)
![(5Z)-2-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603051.png)
![2-[(5Z)-5-(2-chlorobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11603055.png)

![7-butan-2-yl-N-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603057.png)
![9-bromo-2,3-dibutoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11603061.png)

![4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11603072.png)
![(7Z)-3-(4-acetylphenyl)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603076.png)
![N-cyclohexyl-8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11603083.png)
![6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603099.png)
![1-{[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-1H-indole-2,3-dione](/img/structure/B11603107.png)
![3-fluoro-N-{3-(4-methoxyphenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B11603108.png)
